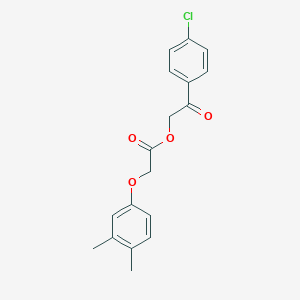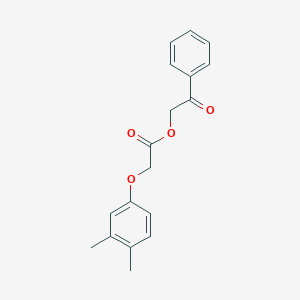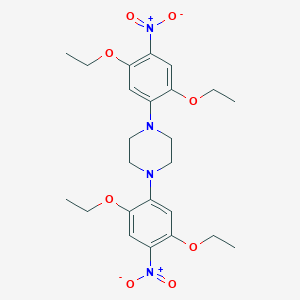
1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C22H30N4O8. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of two 2,5-diethoxy-4-nitrophenyl groups attached to the piperazine ring, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine typically involves the reaction of piperazine with 2,5-diethoxy-4-nitrobenzene under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Diethoxy-4-nitrophenyl)morpholine: A similar compound with a morpholine ring instead of a piperazine ring.
1,4-Bis(4-nitrophenyl)piperazine: A related compound with nitrophenyl groups but without the ethoxy substituents.
Uniqueness
1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine is unique due to the presence of both ethoxy and nitro groups on the phenyl rings, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C24H32N4O8 |
|---|---|
Molecular Weight |
504.5g/mol |
IUPAC Name |
1,4-bis(2,5-diethoxy-4-nitrophenyl)piperazine |
InChI |
InChI=1S/C24H32N4O8/c1-5-33-21-15-19(27(29)30)23(35-7-3)13-17(21)25-9-11-26(12-10-25)18-14-24(36-8-4)20(28(31)32)16-22(18)34-6-2/h13-16H,5-12H2,1-4H3 |
InChI Key |
GIMWVUCDPWELBB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1N2CCN(CC2)C3=CC(=C(C=C3OCC)[N+](=O)[O-])OCC)OCC)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C(C=C1N2CCN(CC2)C3=CC(=C(C=C3OCC)[N+](=O)[O-])OCC)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B370690.png)
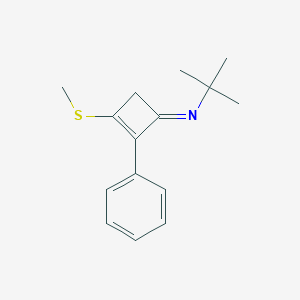
![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)

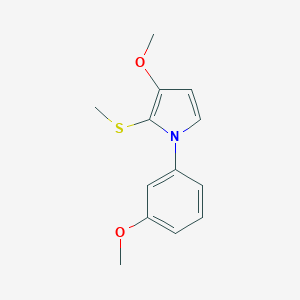
![2-(4-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370704.png)
![2-(2-chlorophenoxy)-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370705.png)
![N-(tert-butyl)-N-[3-(methylsulfanyl)-2-(5-methyl-2-thienyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370707.png)
![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370708.png)
